molecular formula C42H76N2O16 B12659130 Azithromycin fumarate CAS No. 910239-90-6

Azithromycin fumarate

Cat. No.: B12659130
CAS No.: 910239-90-6
M. Wt: 865.1 g/mol
InChI Key: CJGFZUQRAPSVLZ-OAWJXUPESA-N
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Description

Azithromycin fumarate is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections. This compound is particularly valued for its improved bioavailability and stability compared to other macrolides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin fumarate is synthesized by reacting azithromycin with fumaric acid in a suitable solvent. The reaction typically involves dissolving azithromycin in a solvent like methanol or ethanol, followed by the addition of fumaric acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and dried to obtain this compound in its solid form .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Azithromycin fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azithromycin fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study macrolide antibiotics’ chemical properties and reactions.

    Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

    Medicine: Extensively used to treat bacterial infections, including respiratory tract infections, sexually transmitted diseases, and skin infections. .

    Industry: Utilized in the formulation of pharmaceutical products, including tablets and suspensions.

Mechanism of Action

Azithromycin fumarate exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation steps in protein synthesis, preventing the bacteria from producing essential proteins required for their growth and survival. The compound’s high tissue penetration and long half-life contribute to its effectiveness in treating infections .

Properties

CAS No.

910239-90-6

Molecular Formula

C42H76N2O16

Molecular Weight

865.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

CJGFZUQRAPSVLZ-OAWJXUPESA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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